

Preclinical Comparison Guide: AMXI-5001, a Dual PARP and Microtubule Polymerization Inhibitor

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Compound of Interest

Compound Name: AMXI-5001 hydrochloride

Cat. No.: B12421924

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Disclaimer: As of December 2025, the ATLAS-101 Phase I/II clinical trial (NCT04503265) for AMXI-5001 is still in the recruitment phase, and no quantitative results have been publicly released.^{[1][2][3][4]} This guide provides a comprehensive comparison based on extensive preclinical data.

Introduction to AMXI-5001

AMXI-5001 is a novel, orally bioavailable small molecule that exhibits a dual mechanism of action, functioning as both a poly (ADP-ribose) polymerase (PARP) 1/2 inhibitor and a microtubule polymerization inhibitor.^{[5][6][7]} This dual functionality is designed to deliver a "one-two punch" to cancer cells by simultaneously disrupting DNA repair mechanisms and interfering with cell division, potentially overcoming resistance mechanisms seen with single-agent therapies.^{[7][8]} Preclinical studies have demonstrated its potential in various cancer models, including those with and without BRCA mutations.^{[7][8][9]}

Preclinical Performance Comparison

AMXI-5001 has been benchmarked against established PARP inhibitors and microtubule-targeting agents in preclinical studies. The following tables summarize the comparative efficacy based on published preclinical data.

Table 1: In Vitro PARP Inhibition

Compound	Target(s)	IC50 (nmol/L)	Notes
AMXI-5001	PARP1/2	~5	Comparable potency to other clinical PARP inhibitors.[7][8]
Olaparib	PARP1/2	~5	Clinically approved PARP inhibitor.
Talazoparib	PARP1/2	~5	Clinically approved PARP inhibitor.
Rucaparib	PARP1/2	~5	Clinically approved PARP inhibitor.
Niraparib	PARP1/2	~5	Clinically approved PARP inhibitor.

Table 2: In Vitro Microtubule Polymerization Inhibition

Compound	Mechanism	Efficacy	Notes
AMXI-5001	Inhibits tubulin polymerization	Comparable to Vinblastine	Demonstrates direct inhibition of microtubule formation. [8]
Vinblastine	Inhibits tubulin polymerization	Potent inhibitor	Clinically used microtubule-targeting agent.
Paclitaxel	Promotes tubulin polymerization	Potent stabilizer	Clinically used microtubule-targeting agent.
Olaparib	PARP inhibitor	No effect on microtubule polymerization	Used as a negative control in preclinical assays.[8]
Talazoparib	PARP inhibitor	No effect on microtubule polymerization	Used as a negative control in preclinical assays.[8]

Table 3: In Vitro Cytotoxicity in Cancer Cell Lines

Compound	Cell Line Panel (110 lines)	Potency vs. Clinical PARPis	Activity in BRCA Status
AMXI-5001	Broadly cytotoxic	20 to >10,000-fold more potent	Highly active in both BRCA-mutated and BRCA-wild type cells. [8]
Clinical PARPis	Variable	-	Generally more effective in BRCA- mutated cells.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

PARP1 Enzymatic Inhibition Assay

- Objective: To determine the 50% inhibitory concentration (IC50) of AMXI-5001 on PARP1 enzymatic activity.
- Methodology: A commercially available microplate assay kit was used. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP1.
- Procedure:
 - Varying concentrations of AMXI-5001 and control compounds (Olaparib, Talazoparib, Rucaparib, Niraparib, and Paclitaxel as a negative control) were incubated with recombinant human PARP1 enzyme, histones, and NAD⁺ (the substrate for PARP).
 - The reaction was allowed to proceed for a specified time at room temperature.
 - The amount of biotinylated histone was quantified using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.

- The luminescence signal, which is proportional to PARP1 activity, was measured using a microplate reader.
- IC50 values were calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.[\[7\]](#)[\[8\]](#)

Tubulin Polymerization Assay

- Objective: To assess the direct effect of AMXI-5001 on the polymerization of tubulin into microtubules.
- Methodology: An in vitro assay using purified bovine tubulin was performed. The polymerization of tubulin is monitored by an increase in light scattering or fluorescence.
- Procedure:
 - Purified tubulin was incubated with GTP and a fluorescence-based reporter in a microplate.
 - AMXI-5001, Vinblastine (positive control for inhibition), or Paclitaxel (positive control for enhancement) were added to the wells at various concentrations.
 - The plate was incubated at 37°C to induce polymerization.
 - The fluorescence was measured over time using a microplate reader.
 - The rate and extent of tubulin polymerization were determined from the fluorescence curves.[\[8\]](#)

In Vitro Cytotoxicity Assay (Cell Titer-Glo®)

- Objective: To evaluate the growth-inhibitory activity of AMXI-5001 across a panel of human cancer cell lines.
- Methodology: The Cell Titer-Glo® Luminescent Cell Viability Assay was used, which measures ATP levels as an indicator of metabolically active cells.
- Procedure:

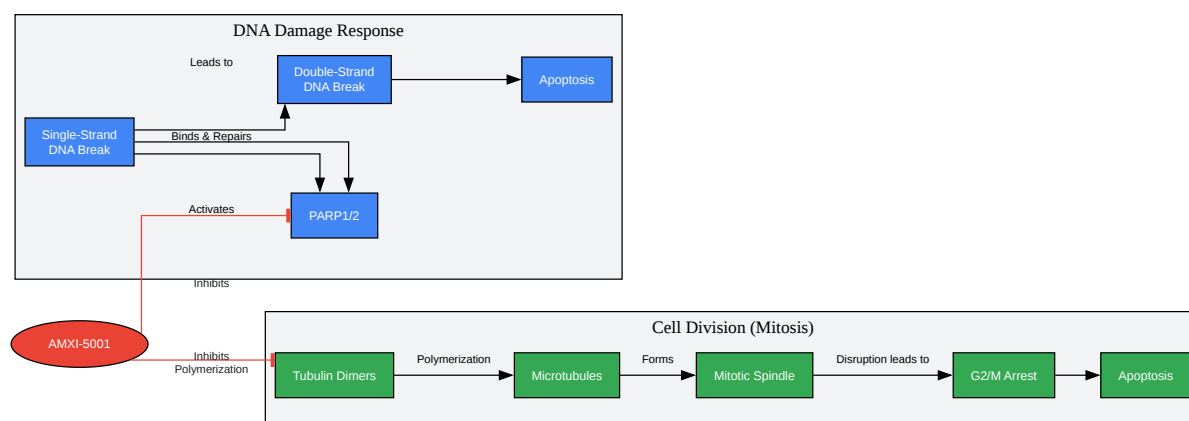
- 110 different human cancer cell lines were seeded in 96-well plates and allowed to attach overnight.
- Cells were treated with a range of concentrations of AMXI-5001 or control drugs for 3 days.
- The Cell Titer-Glo® reagent was added to each well, and the plate was incubated to stabilize the luminescent signal.
- Luminescence was measured using a microplate reader.
- The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.[\[8\]](#)

PARP Trapping Assay

- Objective: To determine if AMXI-5001 traps PARP-DNA complexes at sites of DNA damage.
- Methodology: This assay involves the fractionation of cell lysates into nuclear-soluble and chromatin-bound fractions, followed by Western blotting to detect PARP1.
- Procedure:
 - KYSE-70 esophageal cancer cells were treated with the DNA alkylating agent methyl methanesulfonate (MMS) to induce DNA damage, in the presence or absence of AMXI-5001, Olaparib, or Talazoparib.
 - Cells were lysed, and the lysates were separated into soluble nuclear and chromatin-bound fractions by centrifugation.
 - Proteins from each fraction were separated by SDS-PAGE and transferred to a membrane.
 - The membrane was probed with antibodies specific for PARP1, a soluble nuclear marker (Topoisomerase I), and a chromatin-bound marker (Histone H3).
 - The amount of PARP1 in the chromatin-bound fraction was visualized and quantified to assess the extent of PARP trapping.[\[5\]](#)

Signaling Pathways and Experimental Workflows

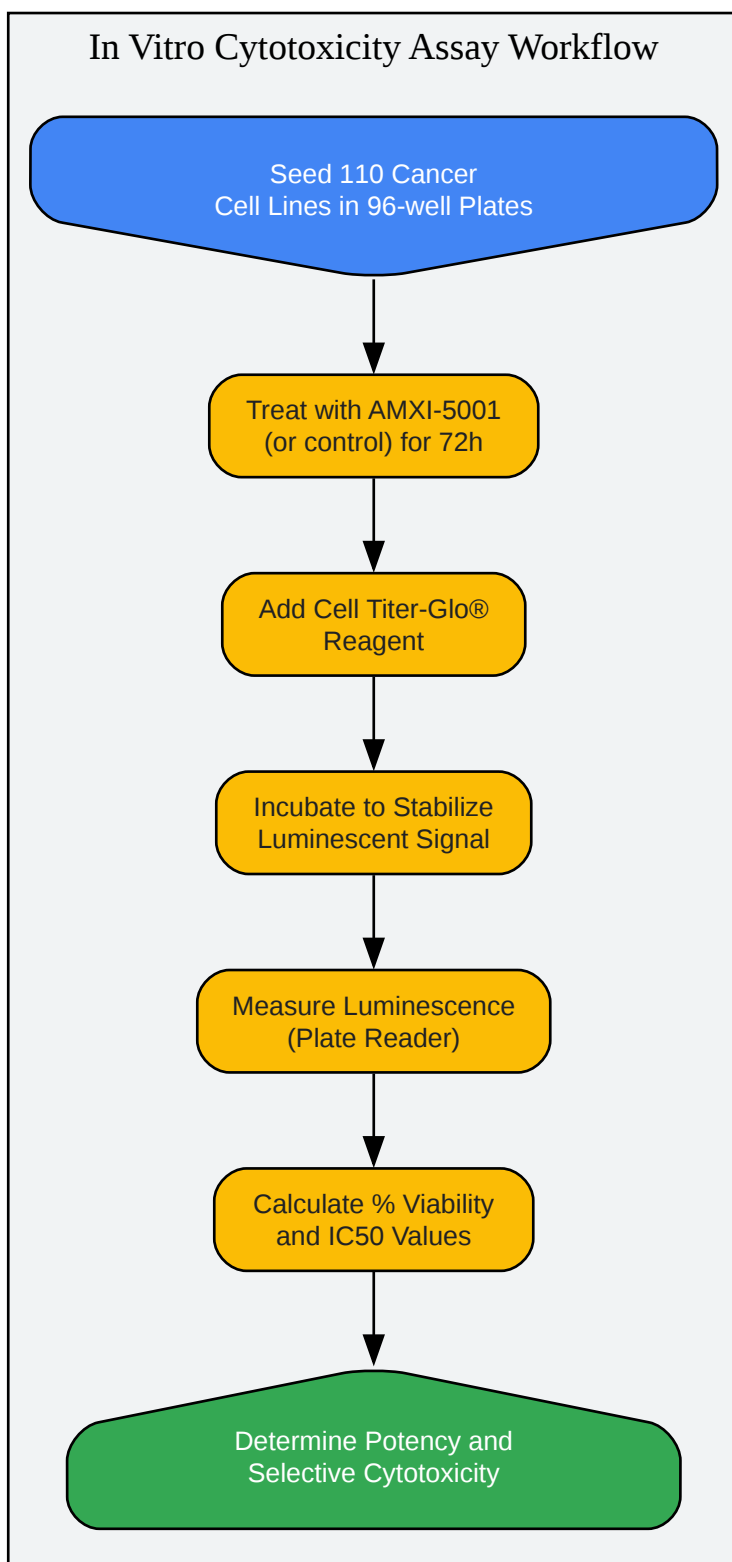
Dual Mechanism of Action of AMXI-5001



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Caption: Dual inhibitory action of AMXI-5001 on PARP and microtubule polymerization.

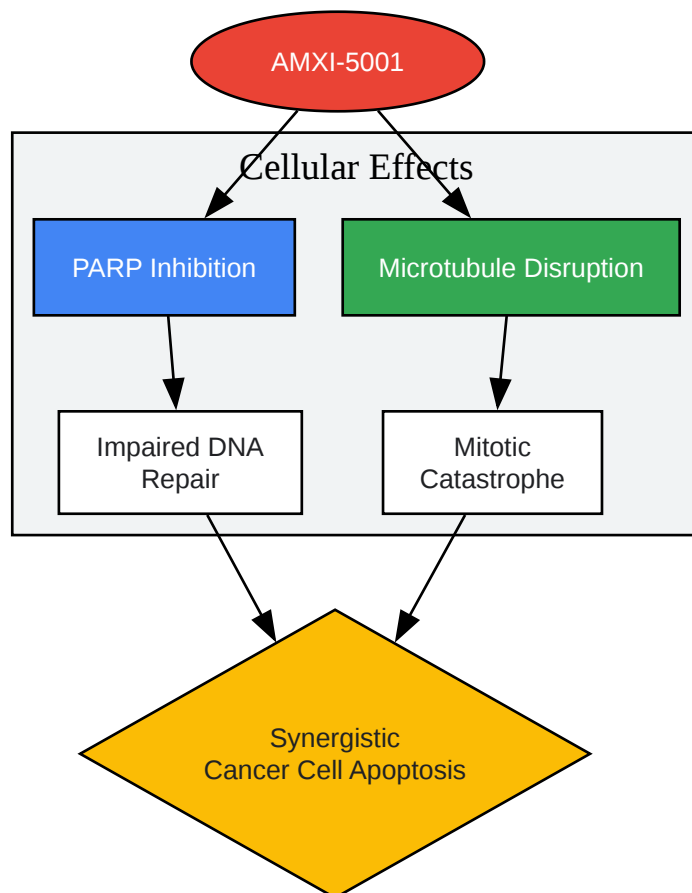
Experimental Workflow for In Vitro Cytotoxicity Assessment



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Caption: Workflow for determining the in vitro cytotoxicity of AMXI-5001.

Logical Relationship of Synergistic Action



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Caption: Synergistic induction of apoptosis by the dual action of AMXI-5001.

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